3-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-3-BIPHENYL-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a biphenyl group, a piperazine ring, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-BIPHENYL-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the carboxylic acid group using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid . The reaction proceeds through the formation of an intermediate, which is then coupled with the biphenyl-2-ylmethyl-piperazine moiety under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety . The use of flow microreactors allows for the continuous production of the compound, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
®-3-BIPHENYL-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various esters and ethers.
Scientific Research Applications
®-3-BIPHENYL-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3-BIPHENYL-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- ®-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester
- ®-3-(2-Methoxyphenyl)-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
®-3-BIPHENYL-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its biphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C22H28N2O2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
tert-butyl 3-[(2-phenylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)24-14-13-23-19(16-24)15-18-11-7-8-12-20(18)17-9-5-4-6-10-17/h4-12,19,23H,13-16H2,1-3H3 |
InChI Key |
AVLCUMCWPFWXQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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